

# PCO371: In Vitro Application Notes and Protocols for a Novel PTHR1 Agonist

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## Compound of Interest

Compound Name: PCO371

Cat. No.: B609860

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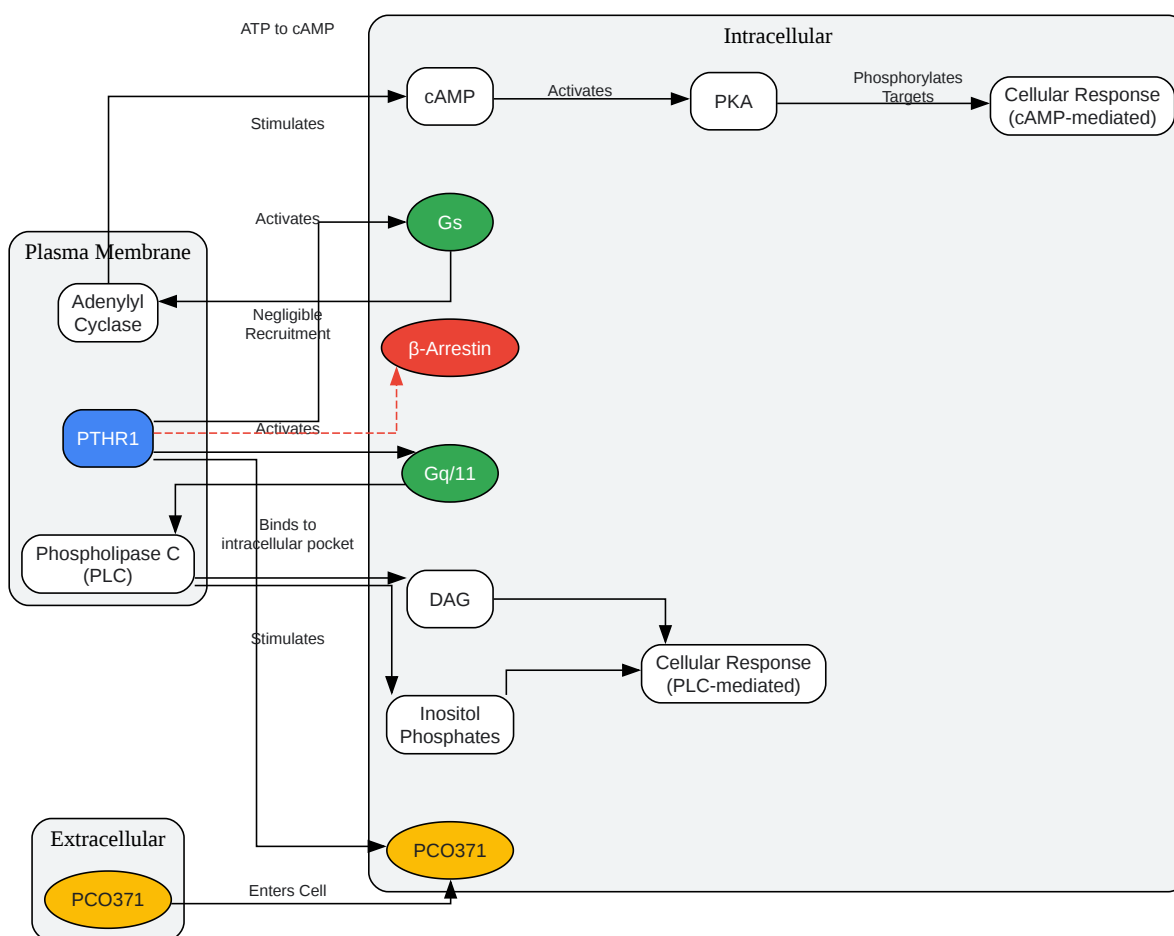
## Introduction

**PCO371** is an orally active, non-peptidyl small molecule that functions as a full agonist of the parathyroid hormone type 1 receptor (PTHR1), a class B G-protein-coupled receptor (GPCR). [1][2] Unlike the endogenous ligand, parathyroid hormone (PTH), **PCO371** exhibits biased agonism, preferentially activating the Gs protein-mediated signaling pathway over the  $\beta$ -arrestin pathway.[3][4] This unique mechanism of action, involving binding to a novel intracellular allosteric site, makes **PCO371** a promising therapeutic candidate for conditions such as hypoparathyroidism.[1][2][3] These application notes provide detailed protocols for key in vitro assays to characterize the activity of **PCO371**.

## Mechanism of Action & Signaling Pathway

**PCO371** binds to an intracellular pocket of PTHR1, distinct from the orthosteric binding site of PTH.[3] This binding stabilizes an active conformation of the receptor that favors coupling to the Gs protein.[3] Activation of Gs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response. **PCO371** also stimulates the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent production of inositol phosphates and diacylglycerol, though with lower potency compared to the cAMP pathway.[1]

Critically, **PCO371** shows negligible recruitment of  $\beta$ -arrestin 1 and 2, which is responsible for receptor desensitization and internalization, suggesting a potential for sustained signaling.[3]



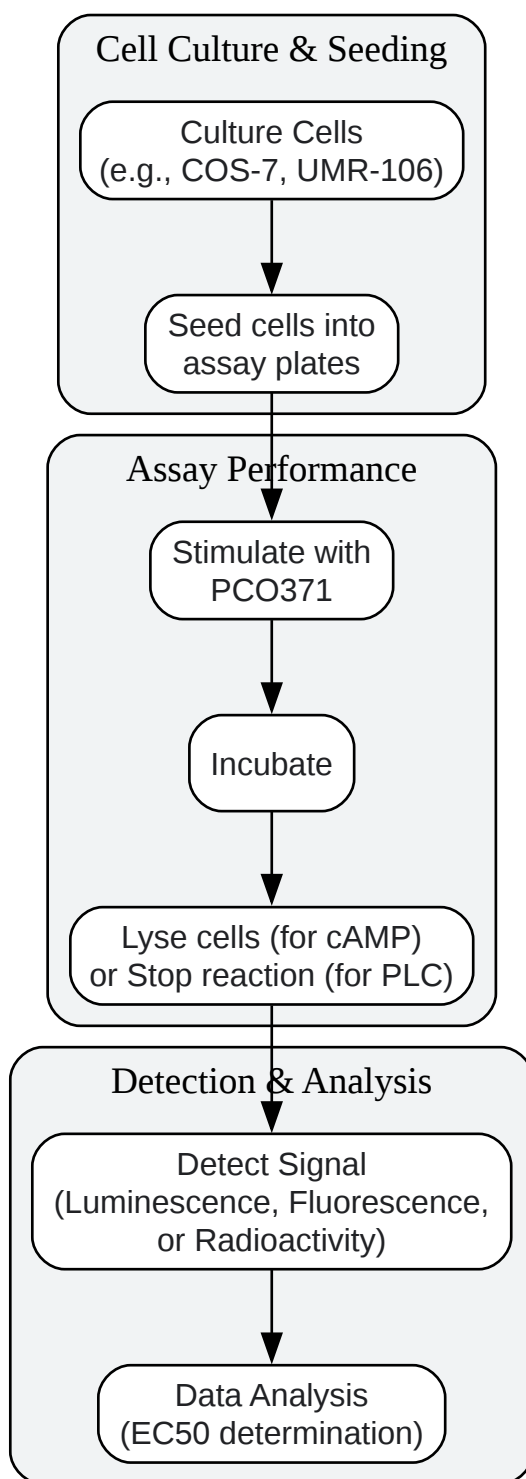
[Click to download full resolution via product page](#)**Caption: PCO371 Signaling Pathway.**

## Quantitative Data Summary

The following table summarizes the in vitro potency of **PCO371** in activating PTHR1 signaling pathways.

Cell Line	Species	Receptor Expressed	Assay	EC50 (μM)	Reference
COS-7	Monkey	Human PTHR1	cAMP Production	2.4	<a href="#">[1]</a>
COS-7	Monkey	Human PTHR1	Phospholipase C Activity	17	<a href="#">[1]</a>
UMR-106	Rat	Endogenous Rat PTHR1	cAMP Production	>1 (Full agonist)	

## Experimental Protocols



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**Caption:** General Experimental Workflow.

## Protocol 1: cAMP Accumulation Assay (HTRF)

This protocol is designed to quantify the production of intracellular cAMP in response to **PCO371** stimulation in either transiently transfected COS-7 cells or UMR-106 cells with endogenous PTHR1 expression.

Materials:

- COS-7 or UMR-106 cells
- Cell culture medium (e.g., DMEM with 10% FBS)
- Plasmid encoding human PTHR1 (for COS-7 transfection)
- Transfection reagent (e.g., Lipofectamine®)
- **PCO371**
- hPTH(1-34) (as a positive control)
- Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
- 3-isobutyl-1-methylxanthine (IBMX)
- HTRF-based cAMP assay kit (e.g., from Cisbio or PerkinElmer)
- White, opaque 384-well microplates
- HTRF-compatible plate reader

Procedure:

- Cell Culture and Seeding:
  - Culture COS-7 or UMR-106 cells according to standard protocols.
  - For COS-7 cells, transiently transfect with the hPTH1R expression plasmid 24 hours prior to the assay.
  - On the day of the assay, harvest cells and resuspend in stimulation buffer.

- Seed the cells into a 384-well plate at a density of 5,000-10,000 cells per well.
- Compound Preparation and Stimulation:
  - Prepare a stock solution of **PCO371** in DMSO.
  - Create a serial dilution of **PCO371** and the hPTH(1-34) control in stimulation buffer containing 0.5 mM IBMX.
  - Add the diluted compounds to the cells. The final DMSO concentration should be  $\leq 0.1\%$ .
- Incubation:
  - Incubate the plate at room temperature for 30 minutes.
- Cell Lysis and Detection:
  - Following the manufacturer's instructions for the HTRF cAMP kit, add the cAMP-d2 conjugate and the anti-cAMP cryptate conjugate to each well.
  - Incubate for 60 minutes at room temperature, protected from light.
- Data Acquisition:
  - Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
  - Calculate the 665/620 ratio and determine the cAMP concentration using a standard curve.
  - Plot the data using a four-parameter logistic equation to determine the EC50 value.

## Protocol 2: Phospholipase C (PLC) Activity Assay ([<sup>3</sup>H]-myo-inositol Accumulation)

This protocol measures the activation of the PLC pathway by quantifying the accumulation of radiolabeled inositol phosphates.

Materials:

- COS-7 cells transfected with hPTHR1
- Inositol-free DMEM
- [<sup>3</sup>H]-myo-inositol
- Stimulation buffer containing 10 mM LiCl
- **PCO371**
- hPTH(1-34)
- Perchloric acid (PCA)
- Dowex AG1-X8 resin
- Scintillation cocktail
- Scintillation counter

Procedure:

- Cell Labeling:
  - Seed transfected COS-7 cells in 24-well plates.
  - Incubate the cells for 24 hours in inositol-free DMEM supplemented with 1 µCi/mL [<sup>3</sup>H]-myo-inositol.
- Stimulation:
  - Wash the cells with stimulation buffer.
  - Pre-incubate the cells with stimulation buffer containing 10 mM LiCl for 15 minutes at 37°C.
  - Add serial dilutions of **PCO371** or hPTH(1-34) and incubate for 45 minutes at 37°C.
- Extraction of Inositol Phosphates:

- Aspirate the medium and add ice-cold 0.5 M PCA.
- Incubate on ice for 30 minutes.
- Collect the PCA extracts and neutralize with KOH.
- Purification of Inositol Phosphates:
  - Apply the neutralized extracts to Dowex AG1-X8 columns.
  - Wash the columns with water and then with a solution of 60 mM sodium formate/5 mM sodium borate.
  - Elute the total inositol phosphates with 1 M ammonium formate/0.1 M formic acid.
- Quantification:
  - Add the eluate to a scintillation cocktail.
  - Measure the radioactivity using a liquid scintillation counter.
  - Normalize the data and plot a dose-response curve to determine the EC50.

## Protocol 3: $\beta$ -Arrestin Recruitment Assay (Enzyme Fragment Complementation)

This protocol assesses the ability of **PCO371** to induce the recruitment of  $\beta$ -arrestin to the activated PTHR1 using a commercially available assay system like the DiscoverX PathHunter.

Materials:

- A cell line stably co-expressing PTHR1 fused to a ProLink™ (PK) tag and  $\beta$ -arrestin fused to an Enzyme Acceptor (EA) tag (e.g., from DiscoverX).
- Cell culture medium.
- **PCO371**.
- A known  $\beta$ -arrestin-recruiting ligand for PTHR1 (as a positive control).



- Assay buffer.
- Detection reagents from the commercial kit.
- White, opaque 384-well microplates.
- Luminescence plate reader.

#### Procedure:

- Cell Seeding:
  - Plate the engineered cells in a 384-well plate at the density recommended by the manufacturer and incubate overnight.
- Compound Addition:
  - Prepare serial dilutions of **PCO371** and the positive control ligand in assay buffer.
  - Add the compounds to the cells.
- Incubation:
  - Incubate the plate for 90 minutes at 37°C.
- Detection:
  - Equilibrate the plate to room temperature.
  - Add the detection reagents as per the manufacturer's protocol.
  - Incubate for 60 minutes at room temperature.
- Data Acquisition:
  - Measure the chemiluminescent signal using a plate reader.
  - Plot the relative light units (RLU) against the compound concentration to determine the extent of  $\beta$ -arrestin recruitment.

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